molecular formula C11H14N2O B14661139 1-(6,7,8,9-Tetrahydro-2H-1,2-benzodiazepin-2-yl)ethan-1-one CAS No. 41142-67-0

1-(6,7,8,9-Tetrahydro-2H-1,2-benzodiazepin-2-yl)ethan-1-one

Cat. No.: B14661139
CAS No.: 41142-67-0
M. Wt: 190.24 g/mol
InChI Key: WDPPJPJHHXRBAG-UHFFFAOYSA-N
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Description

2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by a fused benzene and diazepine ring system, which imparts unique chemical and biological properties. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetylacetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzodiazepine derivative.

Industrial Production Methods

Industrial production of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized benzodiazepine derivatives.

Scientific Research Applications

2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various central nervous system disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate the activity of neurotransmitter receptors, leading to altered neuronal signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar structural features but different functional groups.

    Lorazepam: Another benzodiazepine with distinct pharmacological properties.

    Clonazepam: Known for its anticonvulsant activity, it shares the benzodiazepine core structure.

Uniqueness

2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, pharmacokinetics, and overall pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

41142-67-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(6,7,8,9-tetrahydro-1,2-benzodiazepin-2-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-9(14)13-8-4-6-10-5-2-3-7-11(10)12-13/h4,6,8H,2-3,5,7H2,1H3

InChI Key

WDPPJPJHHXRBAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC=C2CCCCC2=N1

Origin of Product

United States

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